molecular formula C8H4BrNO B592712 3-Bromo-5-formylbenzonitrile CAS No. 644982-55-8

3-Bromo-5-formylbenzonitrile

Cat. No. B592712
CAS RN: 644982-55-8
M. Wt: 210.03
InChI Key: FKGQJUAOTNPVFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-formylbenzonitrile is a chemical compound with the molecular formula C8H4BrNO and a molecular weight of 210.03 . It is used for research purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H4BrNO/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3,5H . This indicates the presence of a bromine atom (Br), a formyl group (-CHO), and a nitrile group (-CN) in the benzene ring.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 210.03 . The compound should be stored in a dry, sealed environment at room temperature .

Scientific Research Applications

Synthesis of Isoindol-1-ones

A facile method was developed for the synthesis of 2,3-dihydro-3-methylidene-1H-isoindol-1-one and its derivatives through the reaction of 2-formylbenzonitriles with dimethyloxosulfonium methylide. This process demonstrates the application of 3-Bromo-5-formylbenzonitrile in synthesizing complex organic structures, showcasing its utility in the creation of heterocyclic compounds with potential biological activity (Kobayashi et al., 2010).

Halodeboronation of Aryl Boronic Acids

A scalable synthesis method was developed for 2-bromo-3-fluorobenzonitrile via the NaOMe-catalyzed bromodeboronation of cyano-fluorophenylboronic acid. This study indicates the broader chemical utility of halodeboronation reactions in synthesizing halogenated benzonitriles, demonstrating the versatility of similar compounds like this compound in synthetic chemistry applications (Szumigala et al., 2004).

PET Radioligand Precursor Synthesis

An improved synthesis method for a precursor used in PET radioligands was described, utilizing a novel synthon for Sonogashira coupling with 3-bromo-5-fluorobenzonitrile. This research underscores the critical role of compounds like this compound in the synthesis of precursors for medical imaging, enhancing the development of diagnostic tools (Gopinathan et al., 2009).

Smiles Rearrangement in Synthesis

The Smiles rearrangement technique was employed to synthesize 3-bromo-1-methyl phenothiazines, highlighting the utility of bromo-substituted benzonitriles in facilitating complex rearrangements. This method contributes to the synthetic toolkit, enabling the production of compounds with significant pharmacological potential (Gautam et al., 2000).

Isostructural Polymorphism Studies

Research into 3,5-dihalo-4-hydroxybenzonitriles revealed insights into isostructural polymorphs and solvates, demonstrating the significance of halogenated benzonitriles in the study of crystalline structure and polymorphism. Such studies are fundamental in understanding material properties and designing compounds with desired physical characteristics (Britton, 2006).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling . It’s recommended to use this compound only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-bromo-5-formylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGQJUAOTNPVFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C#N)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90698899
Record name 3-Bromo-5-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90698899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

644982-55-8
Record name 3-Bromo-5-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90698899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-bromo-5-formylbenzamide (1.5 g, 6.58 mmol) in H2O (50.0 mL) and MeCN (50.0 mL) was added PdCl2 (117 mg, 0.658 mmol). The mixture was stirred for 72 h at room temperature and another portion of H2O (100 mL) and MeCN (100 mL) was added followed with addition of PdCl2 (100 mg, 0.56 mol). The mixture was stirred for another 12 hr and concentrated. The residue was dissolved in EtOAc (200 mL), washed with brine (3×50.0 mL), dried over Na2SO4 and concentrated, and then was purified by chromatography (10% EtOAc in hexanes) to give 550 mg of 3-bromo-5-formylbenzonitrile (40%).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
PdCl2
Quantity
117 mg
Type
catalyst
Reaction Step One
Name
PdCl2
Quantity
100 mg
Type
catalyst
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.